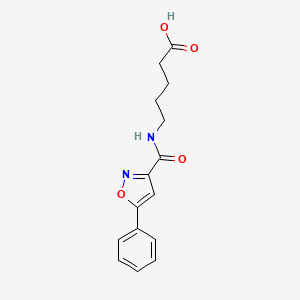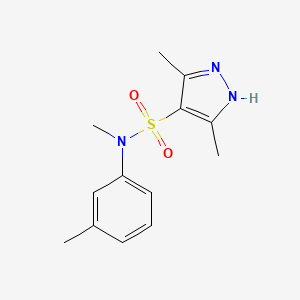![molecular formula C13H17NO5S B7590362 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid, also known as MPA, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a derivative of propionic acid and belongs to the class of arylalkanoic acids. MPA is a potent inhibitor of cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation.
Mechanism of Action
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation, pain, and fever. By inhibiting COX, 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also inhibits the production of leukotrienes, which are involved in the inflammatory response. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to have analgesic, anti-inflammatory, and antipyretic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the growth of cancer cells. However, 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Future Directions
There are several future directions for research on 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid. One area of interest is its potential use in cancer therapy. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its effectiveness in vivo. Another area of interest is the development of new derivatives of 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid that may have improved efficacy and fewer side effects. Additionally, research is needed to better understand the mechanism of action of 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid and its effects on the immune system.
Synthesis Methods
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid can be synthesized by reacting 2-methyl-2-methylsulfonylpropanoic acid with 3-aminoacetophenone in the presence of a catalyst such as palladium on carbon. The reaction proceeds via a coupling reaction, where the two compounds are joined together to form 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid.
Scientific Research Applications
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including arthritis, menstrual cramps, and headaches. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[3-[(2-methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-13(2,20(3,18)19)12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJLMRQHPKBGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)

![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)

![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)

![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)

